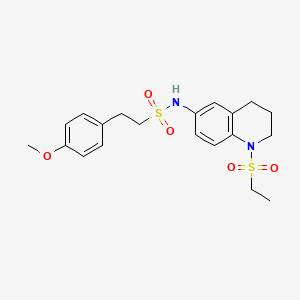
N-(1-(乙基磺酰基)-1,2,3,4-四氢喹啉-6-基)-2-(4-甲氧基苯基)乙烷磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound with a diverse range of applications. Its unique structure, combining sulfonamide and tetrahydroquinoline moieties, grants it significant potential in medicinal chemistry, biological research, and industrial applications.
Synthetic Routes and Reaction Conditions
Initial Synthesis: The synthesis begins with the quinoline derivative. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline nucleus.
Sulfonylation: This intermediate is then subjected to sulfonylation using ethyl sulfonyl chloride and a suitable base, like triethylamine, to introduce the ethylsulfonyl group.
Final Coupling: The sulfonamide linkage is typically formed by reacting the resultant intermediate with 2-(4-methoxyphenyl)ethanesulfonyl chloride under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production often scales up these laboratory procedures with continuous flow reactors to manage exothermic reactions efficiently. Optimizing reaction conditions such as temperature, pressure, and reagent concentrations are essential to maintain consistency and quality of the compound.
Types of Reactions
Oxidation: The tetrahydroquinoline ring can undergo oxidative dehydrogenation, converting it into a more aromatic quinoline structure.
Reduction: This compound can be reduced under hydrogenation conditions to target specific unsaturated bonds.
Substitution: Electrophilic substitution is common in the aromatic ring, where various substituents can be introduced depending on the desired modification.
Common Reagents and Conditions
Oxidation: Common reagents include PCC (pyridinium chlorochromate) or DMSO (dimethyl sulfoxide) in the presence of an activating agent.
Reduction: Hydrogenation typically employs catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Substitution: Lewis acids like AlCl₃ or FeCl₃ are often used to facilitate electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Forms quinoline derivatives.
Reduction: Results in fully saturated tetrahydro derivatives.
Substitution: Produces diverse substituted tetrahydroquinolines and their derivatives.
科学研究应用
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been explored for various scientific research applications:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure is studied for potential enzyme inhibition properties, impacting metabolic pathways.
Medicine: Preliminary studies suggest its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of specialty chemicals and advanced materials due to its reactive functional groups.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets. The ethylsulfonyl and sulfonamide groups are crucial for binding to enzyme active sites, potentially inhibiting their activity. The pathways involved often include inhibition of signal transduction or metabolic pathways crucial for cell survival and proliferation.
相似化合物的比较
Sulfonamide derivatives: Common in medicinal chemistry for their antibacterial properties.
Tetrahydroquinoline derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Combined structures: Few compounds integrate both features, offering a unique profile for research and development.
There you go, a comprehensive overview of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide. What's your focus area with this compound? Chemistry? Biology? Medicine?
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-3-29(25,26)22-13-4-5-17-15-18(8-11-20(17)22)21-28(23,24)14-12-16-6-9-19(27-2)10-7-16/h6-11,15,21H,3-5,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCQXLZEYUANFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)

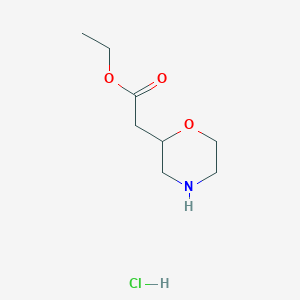

![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)
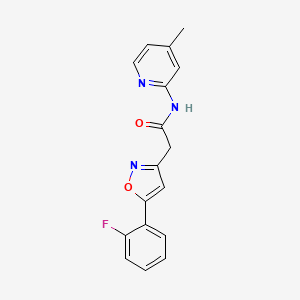
![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)
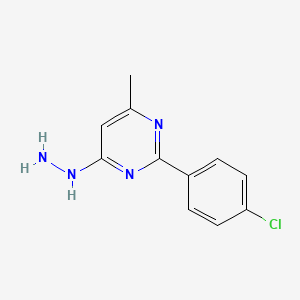
![2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2384559.png)
![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2384561.png)
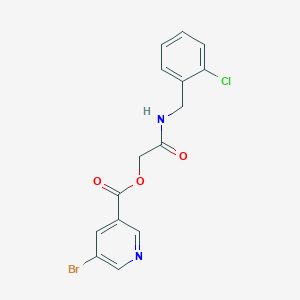

![METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2384567.png)
